molecular formula C11H13ClO4 B13570515 Methyl (2-chloro-4,5-dimethoxyphenyl)acetate CAS No. 6834-54-4

Methyl (2-chloro-4,5-dimethoxyphenyl)acetate

Cat. No.: B13570515
CAS No.: 6834-54-4
M. Wt: 244.67 g/mol
InChI Key: AXHDWRXIGVQUJY-UHFFFAOYSA-N
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Description

Methyl (2-chloro-4,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13ClO4. It is a derivative of phenylacetate, characterized by the presence of chloro and methoxy substituents on the aromatic ring. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-chloro-4,5-dimethoxyphenyl)acetate typically involves the esterification of 2-chloro-4,5-dimethoxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chloro-4,5-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2-chloro-4,5-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl (2-chloro-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. In biological systems, the compound can undergo hydrolysis to release 2-chloro-4,5-dimethoxyphenylacetic acid, which may interact with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-chloro-4,5-dimethoxyphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and research studies .

Properties

CAS No.

6834-54-4

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 2-(2-chloro-4,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H13ClO4/c1-14-9-4-7(5-11(13)16-3)8(12)6-10(9)15-2/h4,6H,5H2,1-3H3

InChI Key

AXHDWRXIGVQUJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)Cl)OC

Origin of Product

United States

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